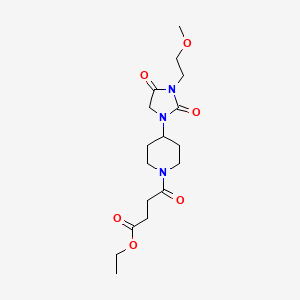
2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide, commonly known as TMA-2, is a synthetic hallucinogenic drug that belongs to the amphetamine family. It was first synthesized by the American chemist Alexander Shulgin in the 1960s and has been used in scientific research since then. TMA-2 is a potent psychedelic compound that produces a range of effects, including altered perception, mood, and thought.
Mecanismo De Acción
TMA-2 is believed to act primarily by binding to serotonin receptors in the brain, although its exact mechanism of action is not fully understood. It has been found to have a high affinity for the 5-HT2A receptor subtype, which is thought to be responsible for its hallucinogenic effects.
Biochemical and Physiological Effects:
TMA-2 produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to visual hallucinations, altered perception of time and space, and changes in mood and thought.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in lab experiments. It is a potent and selective agonist for the 5-HT2A receptor subtype, which makes it useful for studying the role of this receptor in the brain. However, TMA-2 also has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its potent hallucinogenic effects can make it difficult to study in human subjects.
Direcciones Futuras
There are several future directions for research on TMA-2. One area of interest is the development of novel compounds that selectively target the 5-HT2A receptor subtype without producing hallucinogenic effects. Another area of interest is the study of the long-term effects of TMA-2 on the brain and behavior. Finally, there is a need for further research on the safety and efficacy of TMA-2 in human subjects.
Métodos De Síntesis
The synthesis of TMA-2 involves several steps, including the reaction of 2,4,6-trimethylphenylacetonitrile with methylamine to form the intermediate 2,4,6-trimethylphenylacetamide. This intermediate is then subjected to a Hofmann degradation reaction to yield TMA-2.
Aplicaciones Científicas De Investigación
TMA-2 has been used in scientific research to study its effects on the human brain and behavior. It has been found to produce a range of effects, including altered perception, mood, and thought. TMA-2 is believed to act primarily by binding to serotonin receptors in the brain, although its exact mechanism of action is not fully understood.
Propiedades
IUPAC Name |
2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-5-9(2)12(10(3)6-8)14-11(15)7-13-4/h5-6,13H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXKYJMPUPWGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine](/img/structure/B2911929.png)
![methyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2911930.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)

![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)
![5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911936.png)

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)

![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)

![Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine](/img/structure/B2911946.png)